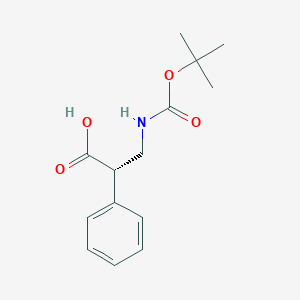

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Descripción general

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is an organic compound commonly used in synthetic organic chemistry. It is a derivative of phenylalanine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and ease of deprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of (S)-2-phenylpropanoic acid. The process begins with the reaction of (S)-2-phenylpropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid through a nucleophilic addition-elimination mechanism .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids like this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Deprotection: The major product is the free amine, (S)-2-phenylpropanoic acid.

Substitution: The products vary based on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (S)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. This is particularly useful in solid-phase peptide synthesis (SPPS), where the Boc group can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids.

Case Study: Solid-Phase Peptide Synthesis

A study demonstrated the effectiveness of Boc-protected amino acids in synthesizing cyclic peptides. The use of this compound enabled the formation of cyclic structures with high yields and purity, showcasing its utility in complex peptide synthesis .

Drug Development

The compound has been explored as a building block for various pharmaceutical agents. Its structural properties make it suitable for modifying bioactive peptides and developing new therapeutic agents.

Example: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. A series of analogs were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action .

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while providing unique functional groups.

Application: Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition. By incorporating this compound into substrate analogs, researchers can elucidate the binding interactions between enzymes and their substrates, leading to insights into enzyme kinetics and inhibition pathways .

Material Science

Emerging applications in material science involve using this compound in the development of biomaterials and nanostructured materials.

Research Insight: Biodegradable Polymers

Recent studies have explored incorporating Boc-protected amino acids into biodegradable polymer matrices. These materials show potential for drug delivery systems due to their biocompatibility and controlled release properties .

Mecanismo De Acción

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of target molecules .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-phenylpropanoic acid: The parent compound without the Boc protecting group.

(S)-3-((Carbobenzoxy)amino)-2-phenylpropanoic acid: Another protected derivative using the carbobenzoxy (Cbz) group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amino group. Additionally, the Boc group can be removed under mild acidic conditions, making it a preferred choice in peptide synthesis and other organic transformations .

Actividad Biológica

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly referred to as Boc-β-phenylalanine, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility, making it suitable for various biochemical applications.

The chemical formula for this compound is with a molecular weight of 265.31 g/mol. Its structure includes a phenyl group attached to a propanoic acid backbone, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C14H19NO4 |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | (2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |

| PubChem CID | 2755992 |

The biological activity of this compound primarily revolves around its role as an amino acid derivative. Amino acids are fundamental building blocks in protein synthesis and can influence various metabolic pathways. The Boc group serves as a protective mechanism that allows for selective reactions in synthetic processes, particularly in peptide synthesis.

- Inhibition of Enzymatic Activity : Studies have indicated that derivatives of phenylalanine can inhibit certain enzymes, particularly those involved in metabolic pathways related to neurotransmitter synthesis. For instance, the compound may affect the activity of aromatic L-amino acid decarboxylase, an enzyme critical for the conversion of L-DOPA to dopamine.

- Neuroprotective Effects : Research has suggested that compounds similar to Boc-β-phenylalanine exhibit neuroprotective properties. They may help in the modulation of neurotransmitter levels, potentially benefiting conditions such as Parkinson's disease and depression.

- Antioxidant Activity : Some studies indicate that phenylalanine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage caused by free radicals.

Case Studies

- Neurotransmitter Modulation : A study conducted by researchers at Sheffield Hallam University investigated the effects of Boc-β-phenylalanine on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin and dopamine levels following administration of the compound, suggesting its potential as a therapeutic agent in mood disorders .

- Inhibition Studies : In vitro assays demonstrated that Boc-β-phenylalanine could inhibit the activity of certain protein tyrosine phosphatases (PTPs), which are involved in cell signaling pathways related to growth and differentiation. This inhibition was quantified using enzyme kinetics, revealing an IC50 value indicating effective concentration ranges for biological activity .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs. These developments have facilitated further exploration into their pharmacological profiles:

- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance biological activity, particularly in terms of receptor binding affinity and enzyme inhibition potency .

- Potential Therapeutic Applications : Given its properties, there is ongoing research into the use of this compound in developing treatments for neurodegenerative diseases and mood disorders due to its ability to modulate neurotransmitter systems .

Propiedades

IUPAC Name |

(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXRMWHLUUHFB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426704 | |

| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136916-26-2 | |

| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.